1H-Imidazol-2-amine hydrochloride

Vue d'ensemble

Description

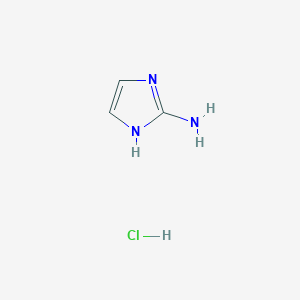

1H-Imidazol-2-amine hydrochloride , also known as 2-amino-1H-imidazole hydrochloride , is a chemical compound with the molecular formula C3H6ClN3 . It is a small heterocyclic structure that exhibits unique chemical complexity despite its simplicity. Imidazole-based compounds play essential roles in various biological processes, including enzymatic catalysis.

Synthesis Analysis

Imidazole was first synthesized by Heinrich Debus in 1858. The synthesis involves the reaction of glyoxal and formaldehyde in ammonia, resulting in the formation of imidazole. Although this method yields relatively low amounts of the compound, it is still used to create C-substituted imidazoles.

Molecular Structure Analysis

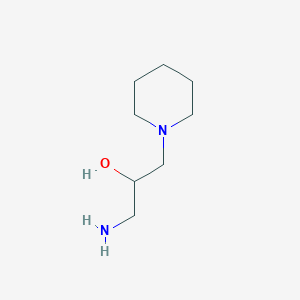

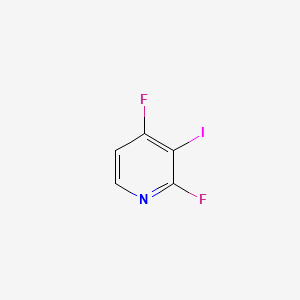

The molecular structure of 1H-Imidazol-2-amine hydrochloride consists of a five-membered ring containing three carbon atoms and two nitrogen atoms. It has a unique resonance hybrid structure due to the presence of a sextet of π electrons. The nitrogen atoms in imidazole can act as both acids and bases, making it amphoteric.

!Imidazole Structure

Chemical Reactions Analysis

Imidazole participates in various chemical reactions, including electrophilic and nucleophilic processes. For instance, one-pot reactions using iodobenzene and imidazole in the presence of a base and a catalyst yield N-arylimidazoles. The electron density distribution in imidazole allows it to engage in diverse reactions.

Physical And Chemical Properties Analysis

- Molecular Weight : 119.55 g/mol

- Hydrogen Bond Donor Count : 3

- Hydrogen Bond Acceptor Count : 2

- Rotatable Bond Count : 0

- Exact Mass : 119.025 g/mol

- Monoisotopic Mass : 119.025 g/mol

- Topological Polar Surface Area : 54.7 Ų

- Heavy Atom Count : 7

Applications De Recherche Scientifique

Imidazoles are an important heterocyclic structural motif in functional molecules and are utilized in a diverse range of applications . They are key components to functional molecules that are used in a variety of everyday applications . The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance due to the preponderance of applications to which this important heterocycle is being deployed .

The applications range from traditional applications in pharmaceuticals and agrochemicals to emerging research into dyes for solar cells and other optical applications, functional materials, and catalysis . Expedient methods for the synthesis of imidazoles are both highly topical and necessary .

-

Pharmaceuticals and Agrochemicals Imidazoles are used in the development of pharmaceuticals and agrochemicals . They have shown extensive biological activities such as antibacterial, anticancer, antitubercular, antifungal, analgesic, and anti-HIV activities .

-

Solar Cells and Optical Applications Imidazoles are being researched for use in dyes for solar cells and other optical applications .

-

Functional Materials Imidazoles are used in the development of functional materials .

-

Antimicrobial Therapy Certain imidazole derivatives have been studied for their potential as adjuvant therapy for Pseudomonas aeruginosa infections .

-

Synthesis of Other Compounds Imidazoles are used in the synthesis of other compounds . For example, the derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

-

Chemical Synthesis Imidazoles are used in the synthesis of a variety of chemical compounds . They are key components in the formation of functional molecules used in everyday applications .

-

Antiviral Therapy Some imidazole derivatives have shown antiviral properties . For example, enviroxime is an antiviral drug that contains an imidazole ring .

-

Anti-Inflammatory Therapy Certain imidazole derivatives have anti-inflammatory properties . They can be used in the treatment of conditions like rheumatoid arthritis .

-

Antioxidant Therapy Imidazole derivatives have been reported to possess antioxidant activities . They can help protect the body from damage caused by harmful molecules called free radicals .

-

Anti-Allergic Therapy Some imidazole derivatives, such as clemizole and astemizole, are used as antihistaminic agents to treat allergies .

-

Anti-Ulcer Therapy Imidazole derivatives like omeprazole and pantoprazole are used in the treatment of ulcers .

Safety And Hazards

1H-Imidazol-2-amine hydrochloride should be handled with care. Consult safety data sheets for specific handling instructions and precautions.

Orientations Futures

Research on imidazole derivatives continues to explore their therapeutic potential. Investigating novel analogs and understanding their biological activity will contribute to drug discovery and development.

Propriétés

IUPAC Name |

1H-imidazol-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5N3.ClH/c4-3-5-1-2-6-3;/h1-2H,(H3,4,5,6);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKUZBZFCWCJPFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50480651 | |

| Record name | 1H-Imidazol-2-amine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50480651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

119.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1H-Imidazol-2-amine hydrochloride | |

CAS RN |

57575-96-9 | |

| Record name | 1H-Imidazol-2-amine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50480651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.